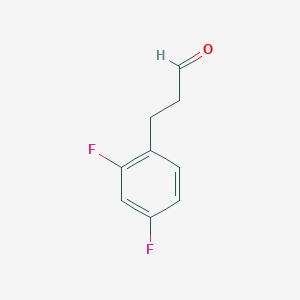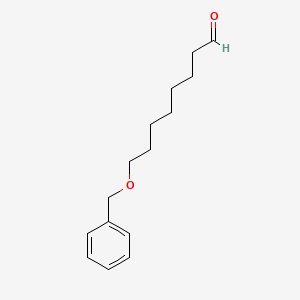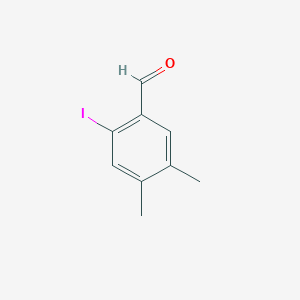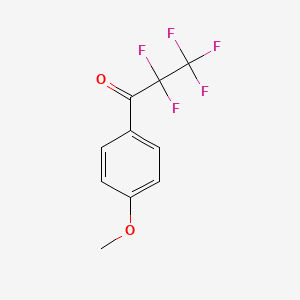
1-Propanone, 2,2,3,3,3-pentafluoro-1-(4-methoxyphenyl)-
Vue d'ensemble
Description
1-Propanone, 2,2,3,3,3-pentafluoro-1-(4-methoxyphenyl)- is a highly complex chemical compound known for its unique properties and diverse applications in scientific research. This compound is characterized by the presence of a pentafluorinated propanone group attached to a methoxyphenyl ring, making it a valuable tool in various fields such as drug development and material science.
Méthodes De Préparation
The synthesis of 1-Propanone, 2,2,3,3,3-pentafluoro-1-(4-methoxyphenyl)- involves several steps, typically starting with the preparation of the pentafluorinated propanone precursor. This precursor is then reacted with a methoxyphenyl derivative under specific conditions to yield the final product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
1-Propanone, 2,2,3,3,3-pentafluoro-1-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Propanone, 2,2,3,3,3-pentafluoro-1-(4-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Propanone, 2,2,3,3,3-pentafluoro-1-(4-methoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorinated group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The methoxyphenyl ring can interact with hydrophobic pockets in proteins, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Propanone, 2,2,3,3,3-pentafluoro-1-(4-methoxyphenyl)- include:
2,2,3,3,3-Pentafluoro-1-propanol: Shares the pentafluorinated propanone group but lacks the methoxyphenyl ring.
1-Propanone, 1-(4-methoxyphenyl)-: Similar structure but without the pentafluorinated group.
Pentaerythritol Tetra (3-mercaptopropionate): Contains multiple functional groups but differs in overall structure and applications.
The uniqueness of 1-Propanone, 2,2,3,3,3-pentafluoro-1-(4-methoxyphenyl)- lies in its combination of the pentafluorinated propanone group and the methoxyphenyl ring, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propriétés
IUPAC Name |
2,2,3,3,3-pentafluoro-1-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F5O2/c1-17-7-4-2-6(3-5-7)8(16)9(11,12)10(13,14)15/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLGLPXTSLFTBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375098 | |
| Record name | 2,2,3,3,3-Pentafluoro-1-(4-methoxyphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345901-60-2 | |
| Record name | 2,2,3,3,3-Pentafluoro-1-(4-methoxyphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


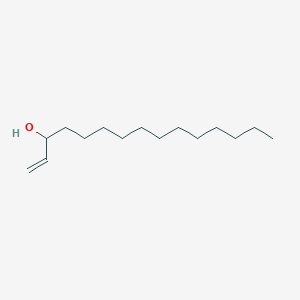
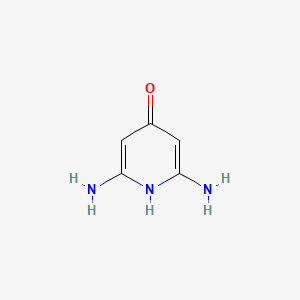
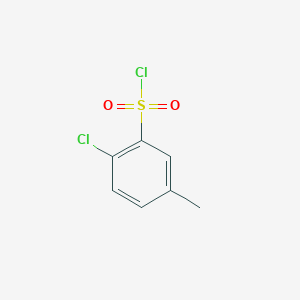
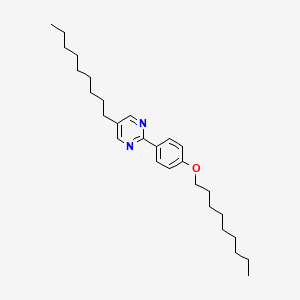
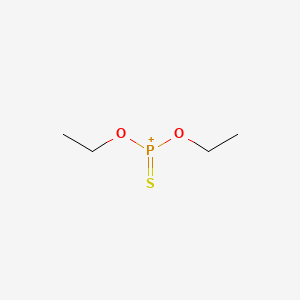
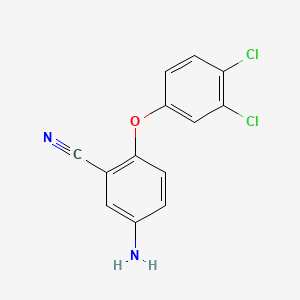
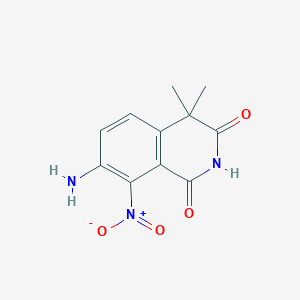

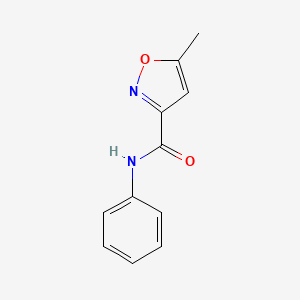
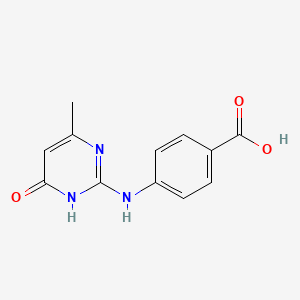
![Dibutyl[2-(methylamino)ethyl]amine](/img/structure/B3059424.png)
